molecular formula C8H4Br2N2O2 B2505158 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-36-3

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid

Katalognummer: B2505158
CAS-Nummer: 904805-36-3
Molekulargewicht: 319.94
InChI-Schlüssel: DOYNQSCYEDXVFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring and a carboxylic acid group at the 2 position. It is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-amino-3,5-dibromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 10 hours. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product with a yield of approximately 61.73% and a purity of 98.30% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms at C6 and C8 positions are primary sites for nucleophilic substitution due to their electron-withdrawing effects.

Key Examples:

  • Fluorination: Treatment with N-fluorobenzenesulfonimide (NFSI) and sodium hydride in THF at −70°C replaces bromine with fluorine, yielding mono- or di-fluorinated derivatives (e.g., compound 7c in ).

  • Amination: Reaction with primary amines (e.g., benzylamine) under Pd catalysis enables C–N bond formation, as demonstrated in analogous imidazo[1,2-a]pyridine systems .

Table 1: Bromine Substitution Reactions

Reagent/ConditionsProductYield (%)Source
NFSI, NaH, THF, −70°C6-Fluoro-8-bromo derivative52–74
Pd(OAc)₂, DIPEA, microwave8-Amino-6-bromo derivative63–65

Cross-Coupling Reactions

The brominated positions participate in palladium-catalyzed cross-couplings, enabling structural diversification.

Suzuki-Miyaura Coupling:

  • Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂ and tri(o-tolyl)phosphine introduces aryl groups at C6 or C8 .

  • Example: Coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid yields biaryl derivatives (e.g., compound 1f–j ).

Buchwald-Hartwig Amination:

  • Amination of brominated intermediates with aryl amines (e.g., 4-morpholin-4-yl-aniline) forms C–N bonds, as seen in compound 85 .

Carboxylic Acid Transformations

The C2-carboxylic acid undergoes functionalization via standard protocols:

Esterification:

  • Treatment with methanol/H₂SO₄ or DCC/DMAP produces methyl esters, enhancing solubility for further reactions.

Amide Formation:

  • Condensation with amines (e.g., 2-diethylaminoethylamine) using EDCl/HOBt yields amide derivatives (e.g., compound 103 ).

Decarboxylation:

  • Thermal decarboxylation at >150°C under inert atmosphere removes CO₂, generating 6,8-dibromoimidazo[1,2-a]pyridine.

Cycloaddition and Ring-Opening Reactions

The electron-deficient heterocycle participates in cycloadditions:

Diels-Alder Reactions:

  • Reactivity with dienes (e.g., 1,3-butadiene) under thermal conditions forms bicyclic adducts, though specific yields require further characterization.

Ring-Opening via Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) partially reduces the imidazo[1,2-a]pyridine core, as observed in the synthesis of compound 6d .

Biological Activity and Mechanistic Insights

The compound’s derivatives show selective inhibition of Rab geranylgeranyltransferase (RGGT):

Table 2: Biological Activity of Key Derivatives

Derivative (Substituent)IC₅₀ (μM)Target SpecificitySource
1b (C6-I)50RGGT
1c (C6-CO₂H)100RGGT
1e (C6-CONH₂)100RGGT

Mechanistic studies indicate that bromine’s size and electronegativity modulate steric hindrance and electronic effects, impacting binding to enzymatic pockets .

Stability and Reaction Optimization

  • Thermal Stability: Decomposes above 200°C, with

Wissenschaftliche Forschungsanwendungen

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .

Biologische Aktivität

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure features two bromine atoms at the 6 and 8 positions and a carboxylic acid group at the 2 position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in signal transduction pathways. The presence of bromine atoms may enhance its binding affinity to these targets due to increased lipophilicity.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial potency of this compound against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and ampicillin.
  • Cancer Cell Line Studies : In a series of experiments on MCF-7 and A549 cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Data Table: Biological Activity Summary

Biological Activity Tested Cell Lines/Organisms Effect Observed Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AnticancerMCF-7 (breast), A549 (lung)Induction of apoptosis
Mechanism of ActionVarious cell linesTargeting signaling pathways

Eigenschaften

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYNQSCYEDXVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.